

# **AZD3839** free base preclinical animal models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | AZD3839 free base |           |
| Cat. No.:            | B605758           | Get Quote |

An In-Depth Technical Guide to Preclinical Animal Models of AZD3839 Free Base

#### Introduction

AZD3839 is a potent, brain-permeable small molecule inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] Developed for the potential treatment of Alzheimer's disease, its mechanism of action is centered on reducing the formation of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease's pathogenesis. [2][3] Preclinical studies demonstrated that AZD3839 effectively lowers Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) across multiple animal species.[4][5] Despite a promising preclinical profile that led to its advancement into Phase 1 clinical trials, the development of AZD3839 was discontinued due to observations of dose-related QTcF prolongation in healthy volunteers.[1] This guide provides a detailed overview of the preclinical animal models and methodologies used to characterize the pharmacology of AZD3839.

#### **Mechanism of Action: BACE1 Inhibition**

BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[3] It cleaves APP to generate a soluble ectodomain (sAPP $\beta$ ) and a membrane-bound C-terminal fragment (C99).[3] Subsequent cleavage of C99 by  $\gamma$ -secretase releases A $\beta$  peptides of varying lengths, most notably A $\beta$ 40 and A $\beta$ 42.[3] By inhibiting BACE1, AZD3839 blocks the initial step of this pathway, thereby reducing the production of sAPP $\beta$  and all downstream A $\beta$  species.[2]





Click to download full resolution via product page

**Caption:** AZD3839 inhibits BACE1, blocking APP cleavage and Aβ production.

## **Quantitative Data Summary**

The preclinical evaluation of AZD3839 involved extensive in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

# **Table 1: In Vitro Potency and Selectivity of AZD3839**



| Target/Assay                        | Cell Line / System          | Species    | IC50 / Kı (nM) |
|-------------------------------------|-----------------------------|------------|----------------|
| BACE1 (K <sub>i</sub> )             | Recombinant Human<br>BACE1  | Human      | 26.1[4][6]     |
| BACE2 (K <sub>i</sub> )             | Recombinant Human<br>BACE2  | Human      | 372[4]         |
| Cathepsin D (K <sub>i</sub> )       | Aspartic Protease           | Human      | >25,000[4]     |
| Aβ40 Reduction (IC50)               | SH-SY5Y Cells               | Human      | 4.8[4]         |
| sAPPβ Reduction (IC <sub>50</sub> ) | SH-SY5Y Cells               | Human      | 16.7[4][6]     |
| Aβ40 Reduction (IC50)               | Primary Cortical<br>Neurons | Mouse      | 50.9[4][6]     |
| Aβ40 Reduction (IC50)               | N2A Cells                   | Mouse      | 32.2[4][6]     |
| Aβ40 Reduction (IC50)               | Primary Cortical<br>Neurons | Guinea Pig | 24.8[4][6]     |

Data sourced from Jeppsson F., et al. (2012) and Selleck Chemicals product information.[4][6]

# Table 2: In Vivo Pharmacodynamic Effects of AZD3839 on $A\beta$ Levels



| Species                  | Dose<br>(μmol/kg) | Route       | Compart<br>ment | Analyte | Max.<br>Reductio<br>n (%) | Time Point of Max. Reductio n |
|--------------------------|-------------------|-------------|-----------------|---------|---------------------------|-------------------------------|
| Mouse<br>(C57BL/6)       | 160 (69<br>mg/kg) | Oral        | Brain           | Αβ40    | ~50%                      | 1.5 - 4.5<br>h[4]             |
| Mouse<br>(C57BL/6)       | 160 (69<br>mg/kg) | Oral        | Brain           | Αβ42    | ~50%                      | 1.5 - 4.5<br>h[4]             |
| Guinea Pig               | 200               | Oral        | Brain           | Αβ40    | ~60%                      | 1.5 - 8 h[4]                  |
| Guinea Pig               | 200               | Oral        | CSF             | Αβ40    | ~50%                      | 3 h[4]                        |
| Non-<br>human<br>Primate | 12.5              | IV Infusion | CSF             | Αβ40    | ~75%                      | 4 h[4]                        |
| Non-<br>human<br>Primate | 12.5              | IV Infusion | CSF             | Αβ42    | ~70%                      | 4 h[4]                        |
| Non-<br>human<br>Primate | 12.5              | IV Infusion | CSF             | sAPPβ   | ~70%                      | 4 h[4]                        |

Data expressed as percent reduction versus vehicle-treated controls. Sourced from Jeppsson F., et al. (2012).[4]

**Table 3: Pharmacokinetic Properties of AZD3839** 



| Species         | Parameter                                   | Value   |
|-----------------|---------------------------------------------|---------|
| Mouse (C57BL/6) | Free Brain / Free Plasma Ratio              | 0.7[4]  |
| Guinea Pig      | Free Brain / Free Plasma Ratio              | 0.3[4]  |
| Guinea Pig      | Free CSF / Free Plasma Ratio                | 0.7[4]  |
| Mouse           | In Vitro Plasma Protein<br>Unbound Fraction | 3.2%[7] |
| Guinea Pig      | In Vitro Plasma Protein<br>Unbound Fraction | 20%[7]  |
| Monkey          | In Vitro Plasma Protein<br>Unbound Fraction | 6.9%[7] |

Data sourced from Jeppsson F., et al. (2012).[4][7]

## **Experimental Protocols**

Detailed methodologies were crucial for establishing the preclinical profile of AZD3839. Wild-type animals were intentionally used to study the compound's effect on the amyloid pathway in its natural, non-mutated state.[5]

### In Vitro Potency and Selectivity Assays

- BACE1/BACE2 Inhibition Assay:
  - Objective: To determine the inhibitory potency (K<sub>i</sub>) of AZD3839.
  - Method: A fluorescence resonance energy transfer (FRET) assay was used.[2] Recombinant human BACE1 or BACE2 was incubated with a synthetic peptide substrate derived from the APP sequence. Cleavage of the substrate by the enzyme separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence. The assay was performed with varying concentrations of AZD3839 to determine the concentration that inhibits 50% of the enzyme activity (IC50), which was then used to calculate the Ki.
- Cellular Aβ and sAPPβ Reduction Assays:



- Objective: To measure the potency of AZD3839 in a cellular context.
- Cell Lines: Human neuroblastoma SH-SY5Y cells (overexpressing wild-type APP695), mouse neuroblastoma N2A cells, and primary cortical neurons from C57BL/6 mice and Dunkin-Hartley guinea pigs were used.[4]
- Protocol: Cells were cultured and treated with various concentrations of AZD3839 for 16-24 hours.[6] Following incubation, the conditioned media was collected. The levels of secreted Aβ40, Aβ42, and sAPPβ were quantified using immunoassays (e.g., ELISA or Meso Scale Discovery). IC<sub>50</sub> values were calculated from the concentration-response curves.[4][6]

In Vivo Pharmacokinetic and Pharmacodynamic Studies









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. AZD3839 [openinnovation.astrazeneca.com]



- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD3839 free base preclinical animal models].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b605758#azd3839-free-base-preclinical-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com